3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine is a compound that belongs to the class of fused heterocycles. This compound is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and multistep synthesis involving transition metal-mediated reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,1-f][1,2,4]triazine core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential kinase inhibitor for cancer therapy and as an antiviral agent against RNA viruses
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
- Avapritinib
- Remdesivir
- Brivanib alaninate
Uniqueness
What sets 3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine apart is its specific structural features that allow for unique interactions with molecular targets.
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-4-1-2-8-3-5-13-9(8)6-11-7-12-13/h3,5-7H,1-2,4,10H2 |
InChI Key |
ZFDYVZORZPPSIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CCCN)C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.